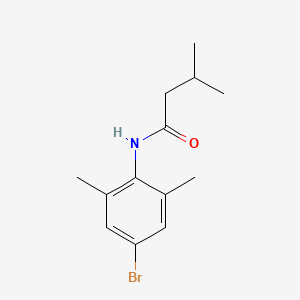![molecular formula C19H17ClO4 B5779804 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, also known as CDMB or Compound 1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
Wirkmechanismus
The mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for preventing the growth and spread of tumors. It also reduces the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and neuroprotective properties make it a versatile compound with potential applications in a range of diseases. However, one limitation of this compound is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one research. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which will be critical for its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-ethylcoumarin with 2-methoxybenzyl chloride in the presence of potassium carbonate and cesium fluoride. The resulting intermediate is then treated with 6-chloro-1,3-benzoxazine-2,4-dione to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-chloro-4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-12-8-19(21)24-17-10-18(15(20)9-14(12)17)23-11-13-6-4-5-7-16(13)22-2/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCSAXSUZQQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)



![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)

![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)